

Physical and chemical properties of (2,6-dimethyl-4-pyridinyl)boronic acid

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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-yl)boronic acid

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An In-depth Technical Guide to (2,6-dimethyl-4-pyridinyl)boronic acid

Abstract: (2,6-dimethyl-4-pyridinyl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in modern organic synthesis. Its structural features, particularly the pyridine core, make it a significant reagent in the construction of complex molecules, especially in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its reactivity, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

(2,6-dimethyl-4-pyridinyl)boronic acid is typically a white to off-white solid under standard conditions. Its stability and handling are crucial for its effective use in synthesis. Key identifying information and physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of (2,6-dimethyl-4-pyridinyl)boronic acid

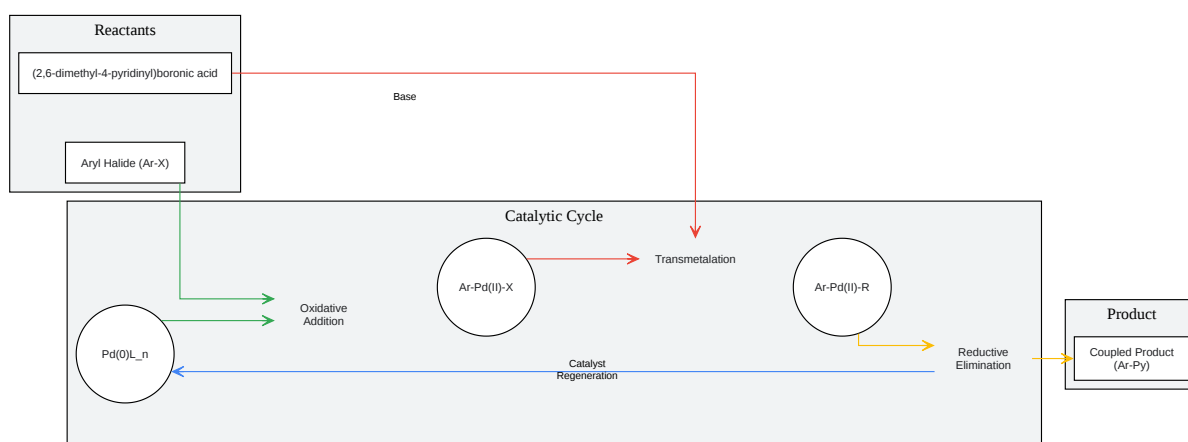
Property	Value	Source(s)
IUPAC Name	(2,6-dimethyl-4-pyridinyl)boronic acid	[1]
Synonyms	2,6-Dimethylpyridine-4-boronic acid	[1][2]
CAS Number	846548-44-5	[1]
Molecular Formula	C ₇ H ₁₀ BNO ₂	[1][2]
Molecular Weight	150.97 g/mol	[1]
Appearance	White to off-white solid	
pKa (Predicted)	7.72 ± 0.11	
Storage Conditions	Store in freezer (-20°C) under an inert atmosphere	
Solubility	Soluble in methanol and other polar organic solvents.	[3]
InChI Key	ALGDKINLACWIRM-UHFFFAOYSA-N	[1]

Chemical Reactivity and Applications

The primary utility of (2,6-dimethyl-4-pyridinyl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6]

The pyridine moiety is a common structural motif in biologically active compounds, making pyridinylboronic acids like this one essential intermediates in drug discovery.[7][8][9] The electron-donating methyl groups on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic acid in coupling reactions. Generally, electron-rich boronic acids tend to exhibit good reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10]

Beyond cross-coupling, boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property leveraged in the design of sensors and drug delivery systems.[11]

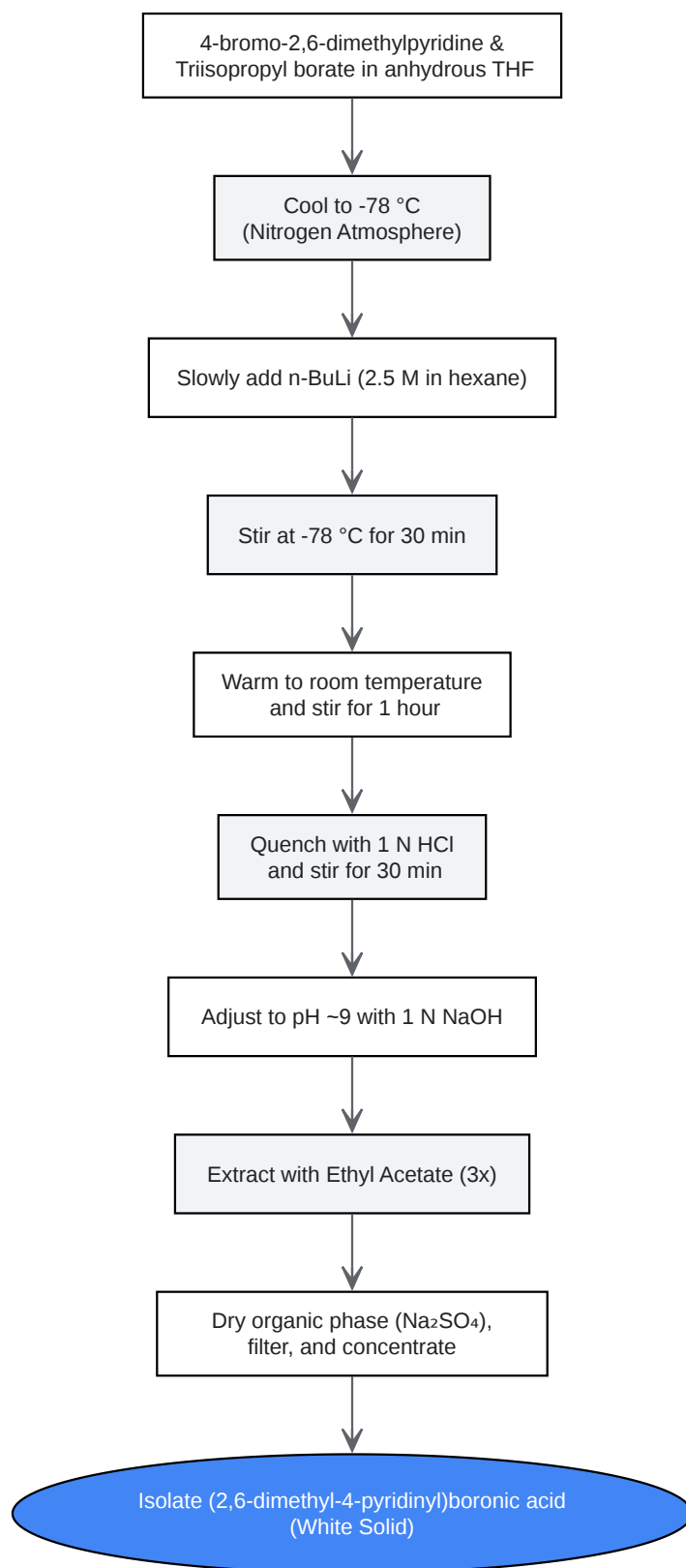


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Figure 1: Suzuki-Miyaura Cross-Coupling Workflow.

Experimental Protocols

This protocol describes a common method for synthesizing the title compound via a lithium-halogen exchange followed by borylation.



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Figure 2: Synthesis workflow for the target compound.

Materials:

- 4-bromo-2,6-dimethylpyridine
- Triisopropyl borate
- n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
- Anhydrous tetrahydrofuran (THF)
- 1 N Hydrochloric acid (HCl)
- 1 N Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for anhydrous reactions, nitrogen atmosphere setup

Procedure:

- In a dry flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF.
- Cool the reaction mixture to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Slowly add a 2.5 M solution of n-BuLi in hexanes (1.2 eq) dropwise to the cooled solution. Maintain the temperature at $-78\text{ }^{\circ}\text{C}$ during the addition.
- After the addition is complete, stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 30 minutes.
- Allow the mixture to slowly warm to room temperature and continue stirring for an additional hour.
- Quench the reaction by adding 1 N HCl and stir vigorously for 30 minutes at room temperature.
- Carefully adjust the pH of the solution to approximately 9 using a 1 N NaOH solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield (2,6-dimethyl-4-pyridinyl)boronic acid as a white solid.

The analysis of boronic acids by Nuclear Magnetic Resonance (NMR) can be challenging due to their tendency to form cyclic anhydride trimers (boroxines) or other oligomeric species upon dehydration.^[3] This can lead to complex or broad spectra.

General Protocol for ^1H and ^{11}B NMR:

- Sample Preparation: To minimize oligomerization, the sample should be thoroughly dried under a high vacuum before analysis. Alternatively, running the spectrum in a solvent that can break up these aggregates, such as deuterated methanol (CD_3OD), is often effective.^[3] For ^{11}B NMR, an external reference like $\text{BF}_3\cdot\text{OEt}_2$ is commonly used.^[12]
- Acquisition:
 - ^1H NMR: Acquire a standard proton spectrum. The aromatic protons on the pyridine ring and the methyl protons should be visible. The $\text{B}(\text{OH})_2$ protons are often broad and may exchange with residual water in the solvent.
 - ^{11}B NMR: As a quadrupolar nucleus, boron signals can be broad. ^{11}B NMR is highly sensitive to the coordination environment of the boron atom.^[13] The sp^2 -hybridized trigonal planar boronic acid will have a distinct chemical shift compared to the sp^3 -hybridized tetrahedral boronate form that might be present in solution, especially at higher pH.^[13]
- Interpretation: A clean spectrum showing sharp signals is indicative of a monomeric species. The presence of multiple, broad signals in the aromatic region may suggest the formation of boroxine anhydrides. Adding a small amount of D_2O can sometimes simplify the spectrum by promoting the hydrolysis of anhydrides back to the monomeric boronic acid.

Safety and Handling

(2,6-dimethyl-4-pyridinyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Due to its sensitivity to moisture and air, which can lead to degradation and boroxine formation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[11]

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